2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one
Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with bromine atoms and a methoxyphenyl group
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as a nitrile or an azide.
Bromination: The triazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the brominated triazole with a methoxyphenyl derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethanone: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity, while the methoxy group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-8-4-2-7(3-5-8)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOIHPQEYJWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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